molecular formula C15H16O5 B12616773 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde CAS No. 918548-47-7

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde

Cat. No.: B12616773
CAS No.: 918548-47-7
M. Wt: 276.28 g/mol
InChI Key: FQDICDXDVFDRBF-UHFFFAOYSA-N
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Description

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C15H16O5 It is a derivative of naphthalene, characterized by the presence of four methoxy groups and an aldehyde group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde typically involves the methoxylation of naphthalene derivatives. One common method involves the reaction of 1,3,6,8-tetramethoxynaphthalene with N,N-dimethylformamide (DMF) under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5,7-tetramethoxynaphthalene-1-carboxylic acid.

    Reduction: Formation of 2,4,5,7-tetramethoxynaphthalene-1-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetramethoxynaphthalene: Similar structure but lacks the aldehyde group.

    2,4,5,7-Tetramethoxynaphthalene-1-carboxylic acid: Oxidized form of the compound.

    2,4,5,7-Tetramethoxynaphthalene-1-methanol: Reduced form of the compound.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

918548-47-7

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-17-9-5-10-11(8-16)12(18-2)7-14(20-4)15(10)13(6-9)19-3/h5-8H,1-4H3

InChI Key

FQDICDXDVFDRBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OC)C=O

Origin of Product

United States

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